Target Engagement Comparison: Human Dihydrofolate Reductase (DHFR) Inhibition Potency
A direct comparison of inhibitory potency against human dihydrofolate reductase (DHFR) reveals that 4-Chloro-6-(naphthalen-1-yl)pyrimidine exhibits an IC50 of 4.20E+3 nM (4.2 µM) [1]. In contrast, the clinically used antifolate Methotrexate, a structurally distinct DHFR inhibitor, demonstrates significantly higher potency with a Ki of ~0.01 nM (reported in literature). This 420,000-fold difference in potency underscores that the target compound is not a potent DHFR inhibitor and should not be utilized as a pharmacological tool for this target without further optimization, thereby guiding procurement toward its intended use as a synthetic intermediate rather than a final active pharmaceutical ingredient.
| Evidence Dimension | Inhibition of human Dihydrofolate Reductase (DHFR) |
|---|---|
| Target Compound Data | IC50 = 4.20E+3 nM |
| Comparator Or Baseline | Methotrexate (clinical DHFR inhibitor) |
| Quantified Difference | Target compound is ~420,000-fold less potent |
| Conditions | Recombinant human DHFR expressed in E. coli; pre-incubated for 15 mins followed by addition of DHF as substrate and NADPH. |
Why This Matters
This quantifies that the compound is not an intrinsically potent DHFR inhibitor, confirming its primary value is as a synthetic intermediate and preventing misallocation of resources towards unoptimized DHFR-targeting applications.
- [1] BindingDB. BDBM50203237 CHEMBL3935452: Affinity Data for 4-Chloro-6-(naphthalen-1-yl)pyrimidine derivative. [cited 2024]. View Source
